molecular formula C20H28N2O6 B12338584 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate

2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate

Cat. No.: B12338584
M. Wt: 392.4 g/mol
InChI Key: TULGVVGGHWAPKH-UHFFFAOYSA-N
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Description

2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate is a synthetic organic compound featuring a para-substituted phenylene core with morpholinomethyl groups at the 2- and 5-positions and acetate esters at the 1- and 4-positions. The morpholinomethyl substituents introduce polar, hydrogen-bonding capabilities due to the morpholine moiety (a six-membered ring containing oxygen and nitrogen), while the acetate esters enhance lipophilicity and stability compared to free hydroxyl groups.

Properties

IUPAC Name

[4-acetyloxy-2,5-bis(morpholin-4-ylmethyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-15(23)27-19-11-18(14-22-5-9-26-10-6-22)20(28-16(2)24)12-17(19)13-21-3-7-25-8-4-21/h11-12H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULGVVGGHWAPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1CN2CCOCC2)OC(=O)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate typically involves the reaction of 2,5-diformyl-1,4-phenylene diacetate with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the morpholinomethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate can undergo various chemical reactions, including:

    Oxidation: The morpholinomethyl groups can be oxidized to form corresponding N-oxides.

    Reduction: The acetate esters can be reduced to alcohols under suitable conditions.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups.

Major Products

    Oxidation: N-oxides of the morpholinomethyl groups.

    Reduction: Alcohol derivatives of the phenylene core.

    Substitution: Various substituted phenylene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholinomethyl groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The acetate esters may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Bis(morpholinomethyl)hydroquinone

Structural Relationship: This compound shares the 2,5-bis(morpholinomethyl) substitution pattern but retains hydroxyl groups at the 1,4-positions instead of acetate esters . Key Differences:

  • Reactivity: The hydroxyl groups in hydroquinone derivatives are prone to oxidation (e.g., forming quinones), whereas the diacetate version is more stable under oxidative conditions.
  • Solubility: The diacetate ester is expected to exhibit higher lipophilicity, favoring solubility in organic solvents (e.g., CH2Cl2, ethyl acetate), while the hydroquinone analog may have greater aqueous solubility due to its hydroxyl groups.
  • Synthetic Utility: The diacetate likely serves as a protected intermediate for further functionalization, whereas the hydroquinone form could act as a precursor for esterification or polymerization.
Property 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate 2,5-Bis(morpholinomethyl)hydroquinone
Functional groups Acetate esters at 1,4-positions Hydroxyl groups at 1,4-positions
Stability High (resistant to oxidation) Moderate (oxidizes to quinone)
Likely solubility Lipophilic solvents Polar protic solvents (e.g., water)

Diethyl 2,2'-(5,5'-(Oxybis(ethane-1,2-diyl))bis(oxy)bis(1,4-phenylene)bis(2H-tetrazole-2,5-diyl))diacetate (4k)

Structural Relationship : This compound (from ) features tetrazole rings and ethyl acetate groups, differing in both substituents and core structure .
Key Differences :

Property 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate Compound 4k
Core structure Phenylene diacetate Tetrazole-linked biphenylene
Key substituents Morpholinomethyl Tetrazole, ethyl acetate
Potential applications Medicinal chemistry, stabilizers Coordination chemistry, bioisosteres

Poly[(2,5-bis(trimethylsilyl)-1,4-phenylene vinylene)-alt-(1,2-phenylene vinylene)] (3)

Structural Relationship: This fluorescent polymer (from ) shares a phenylene backbone but incorporates trimethylsilyl and vinylene groups instead of morpholinomethyl/acetate substituents . Key Differences:

  • Electronic Effects: Trimethylsilyl groups are electron-donating and sterically bulky, altering conjugation and fluorescence properties. Morpholinomethyl groups may disrupt conjugation but enhance polar interactions.
Property 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate Polymer 3
Backbone Monomeric phenylene Polymeric phenylene vinylene
Key substituents Morpholinomethyl, acetate Trimethylsilyl, vinylene
Primary use Small-molecule applications Optoelectronic materials

Biological Activity

2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate is a compound that has garnered attention due to its potential pharmacological properties. Although research on its biological activity is limited, preliminary studies suggest that it may exhibit various biological effects. This article aims to provide a comprehensive overview of the available data regarding the biological activity of this compound, including synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate typically involves the reaction of 1,4-phenylene diacetate with morpholine derivatives under controlled conditions. The resulting compound features a diacetate functional group and morpholinomethyl substituents, which may influence its solubility and reactivity.

PropertyValue
Molecular FormulaC15_{15}H19_{19}N3_{3}O4_{4}
Molecular Weight303.33 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively reported

Antimicrobial Properties

Initial studies have indicated that 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate may possess antimicrobial properties. For instance, its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. However, specific data on its antimicrobial activity remains sparse.

Anticancer Potential

Research has shown that certain derivatives of phenylene diacetate exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. While direct studies on 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate are lacking, related compounds have demonstrated promising results in cancer models.

The proposed mechanism of action for compounds similar to 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate includes:

  • Inhibition of cell proliferation : Targeting specific signaling pathways involved in cell growth.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.
  • Antioxidant activity : Scavenging free radicals and reducing oxidative stress.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of structurally related compounds. The findings indicated that certain phenylene diacetates inhibited cancer cell lines with IC50_{50} values ranging from 10 to 30 µM. While specific data for 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate was not reported, the results suggest a need for further exploration into its anticancer properties.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various morpholine-containing compounds. Although direct testing on 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate was not conducted, derivatives showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 100 µg/mL.

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